1,1,2-Trichloro-2-fluoroethane

描述

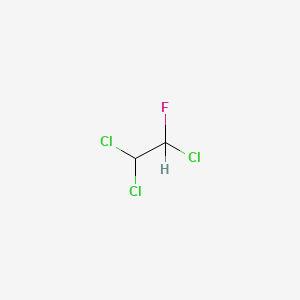

1,1,2-Trichloro-2-fluoroethane is a halogenated hydrocarbon with the molecular formula C2H2Cl3F. This compound is known for its use as a solvent and in various industrial applications. It is a colorless liquid with a characteristic odor and is relatively stable under normal conditions.

准备方法

1,1,2-Trichloro-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of hexachloroethane with hydrofluoric acid. This reaction typically requires the presence of catalysts such as antimony, chromium, iron, or alumina at high temperatures . Another method involves the use of hydrofluoric acid on tetrachloroethylene . These methods are employed in industrial settings to produce the compound on a large scale.

化学反应分析

1,1,2-Trichloro-2-fluoroethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent and conditions used.

Oxidation Reactions: Although less common, oxidation reactions can occur under specific conditions, leading to the formation of various oxidized products.

Common reagents used in these reactions include zinc, hydrofluoric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Analytical Chemistry

Application Summary:

1,1,2-Trichloro-2-fluoroethane serves as a solvent and calibration standard in gas chromatography-mass spectrometry (GC-MS). Its well-defined mass spectral peaks and volatility make it an ideal choice for analytical procedures.

Methods and Experimental Procedures:

The compound is vaporized and injected into chromatographic systems where it acts as a reference for identifying other compounds. Sample preparation often involves dissolving analytes in this solvent.

Results and Outcomes:

The use of this compound has significantly improved the accuracy of analytical methods. Studies have shown that it provides clear mass spectral data that aids in the identification of complex mixtures, enhancing the reliability of analytical results.

Materials Science

Application Summary:

In materials science, this compound is utilized as a solvent for polymers and resins. Its non-polarity and high solvency power make it effective for cleaning and degreasing applications.

Methods and Experimental Procedures:

Applied in liquid form, this compound dissolves or cleans materials, followed by controlled evaporation to leave no residues.

Results and Outcomes:

Research indicates that this solvent effectively prepares clean surfaces and dissolves various organic materials, contributing to high-purity end products essential in manufacturing processes.

Pharmaceutical Applications

Application Summary:

In pharmacology, this compound is employed as a reaction medium for synthesizing pharmaceuticals requiring non-aqueous environments.

Methods and Experimental Procedures:

The compound provides an inert atmosphere that prevents unwanted side reactions during sensitive synthetic processes.

Results and Outcomes:

Its use has facilitated the purification of final drug compounds while maintaining reaction integrity. Case studies demonstrate successful syntheses of complex pharmaceuticals using this solvent.

Virology

Application Summary:

This compound is used in virology for isolating and purifying virus particles from host tissues or culture media.

Methods and Experimental Procedures:

The isolation process involves density gradient centrifugation where virus particles are separated based on buoyant density using this compound.

Results and Outcomes:

The treatment of homogenates with this compound yields infectious particles with a buoyant density ranging from 1.16 to 1.22 g/ml. This method has been effective in isolating virus-specific RNA and proteins from samples.

Electronics Manufacturing

Application Summary:

Due to its low flammability and toxicity, this compound is widely used as a cleaning agent for delicate electronic components.

Methods and Experimental Procedures:

The compound is applied to electronic parts in either vapor or liquid form to remove contaminants without damaging sensitive materials.

Results and Outcomes:

Utilization of this solvent ensures high levels of cleanliness in electronics manufacturing processes, which is critical for the reliability of electronic devices .

Petrochemical Industry

Application Summary:

In the petrochemical sector, this compound acts as both a catalyst and solvent in various chemical reactions.

Methods and Experimental Procedures:

The compound is introduced into reactions under high-pressure conditions to enhance efficiency and selectivity.

Results and Outcomes:

Its application has led to more efficient processes with reduced by-products while increasing the desired outputs in petrochemical production.

Aerospace Engineering

Application Summary:

Aerospace engineering employs this compound for testing materials under extreme conditions simulating outer space environments.

Methods and Experimental Procedures:

Materials are exposed to low temperatures with this compound to evaluate performance under conditions similar to those encountered in aerospace applications.

Results and Outcomes:

Testing has revealed insights into material durability and performance when subjected to extreme conditions typical of aerospace environments.

作用机制

The mechanism of action of 1,1,2-Trichloro-2-fluoroethane primarily involves its interactions at the molecular level. In the atmosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals. These radicals can then participate in reactions that degrade ozone . In industrial and laboratory settings, its effects are largely due to its solvent properties, allowing it to dissolve various substances and facilitate chemical reactions.

相似化合物的比较

1,1,2-Trichloro-2-fluoroethane can be compared to other halogenated hydrocarbons such as:

1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Similar in structure but with an additional fluorine atom, making it a more potent ozone-depleting substance.

Tetrachloroethylene: Used as a solvent and in dry cleaning, it has a similar stability but different applications.

Trichloroethylene: Another solvent with similar properties but different industrial uses.

These compounds share similar chemical properties but differ in their specific applications and environmental impacts.

生物活性

1,1,2-Trichloro-2-fluoroethane (CFC-113) is a chlorofluorocarbon compound known for its applications as a solvent and in refrigeration. This article explores its biological activity, focusing on its toxicity, mechanisms of action, and environmental impact.

- Chemical Formula : C₂H₂Cl₃F

- CAS Number : 359-28-4

- Molecular Weight : 147.39 g/mol

This compound primarily acts as an environmental pollutant. Its degradation in the atmosphere leads to the depletion of ozone due to the release of chlorine radicals:

Chlorine radicals can destroy approximately 100,000 ozone molecules during their atmospheric lifetime of 1–2 years . This process highlights the compound's significant role in ozone layer depletion.

Inhalation and Dermal Exposure

Inhalation of this compound can lead to respiratory irritation. High concentrations may result in severe respiratory distress or asphyxiation. Skin contact can cause dermatitis or superficial burns .

Bioaccumulation and Environmental Impact

The compound is classified as very bioaccumulative (vPvB) under EU REACH regulations. It poses risks not only to human health but also to the environment due to its persistence and potential endocrine-disrupting properties .

Case Study 1: Environmental Monitoring

A study conducted by the Environmental Protection Agency (EPA) found traces of this compound in various environmental samples, including mothers' milk. This raises concerns regarding its bioaccumulation and potential health impacts on vulnerable populations .

Case Study 2: Health Effects Assessment

Research indicates that exposure to chlorofluorocarbons like CFC-113 may lead to adverse health effects such as neurological disorders and reproductive toxicity. A comprehensive review highlighted the need for further studies to elucidate these effects fully .

Applications in Research and Industry

This compound is utilized as a solvent in chemical reactions due to its stability and ability to dissolve various substances. It is also involved in synthesizing pharmaceutical intermediates. However, its use is declining due to environmental regulations aimed at reducing ozone-depleting substances.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Toxicity | Respiratory irritant; skin irritant |

| Bioaccumulation | Very bioaccumulative (vPvB) |

| Ozone Depletion Potential | Significant due to chlorine radical release |

| Environmental Persistence | High; remains in the atmosphere for about 90 years |

属性

IUPAC Name |

1,1,2-trichloro-2-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3F/c3-1(4)2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMSTDJYMPIZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861897 | |

| Record name | 1,1,2-Trichloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-28-4 | |

| Record name | 1,1,2-Trichloro-2-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trichloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HCFC-131 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0FB1H5N3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying rotational isomers in compounds like 1,1,2-Trichloro-2-fluoroethane?

A1: Studying rotational isomers, or conformers, is crucial because these different spatial arrangements of the same molecule can significantly impact its chemical and physical properties. [] For instance, the energy barriers between different conformations can influence a molecule's reactivity and biological activity. Understanding these conformational equilibria provides valuable insights into the molecule's behavior in various chemical reactions and biological systems.

Q2: How does NMR spectroscopy help in determining the energy barriers between different rotational isomers of halogenated ethanes like this compound?

A2: NMR spectroscopy is a powerful tool for analyzing the dynamic behavior of molecules in solution. [] By analyzing the shape, width, and splitting patterns of NMR signals at different temperatures, researchers can determine the rate of interconversion between different rotational isomers. This data allows them to calculate the energy barriers separating these conformations. Higher barriers indicate slower interconversion rates, while lower barriers suggest faster transitions between different conformers.

Q3: What did the researchers discover about the relationship between the number of halogen atoms (excluding fluorine) and the rotational barriers in halogenated ethanes?

A3: The research on halogenated ethanes revealed a trend between the number of halogen substituents and the energy barriers for rotation. [] Ethanes with five halogens (other than fluorine) exhibited higher barriers ranging from 13.2 to 14.8 kcal/mol. In contrast, ethanes with four halogens (excluding fluorine) showed lower barriers ranging from 9.0 to 10.2 kcal/mol. This suggests that a greater number of bulky halogen substituents lead to higher steric hindrance, increasing the energy required for rotation around the carbon-carbon bond.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。